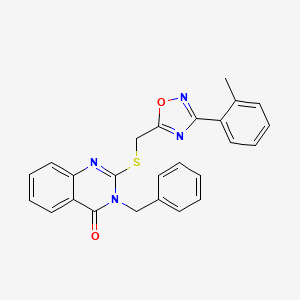

3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

説明

特性

IUPAC Name |

3-benzyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S/c1-17-9-5-6-12-19(17)23-27-22(31-28-23)16-32-25-26-21-14-8-7-13-20(21)24(30)29(25)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIHVWBGZPKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be achieved through a multi-step process involving the following key steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with benzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Oxadiazole Moiety: The oxadiazole moiety can be synthesized by reacting o-tolyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate aldehyde.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with the benzylated quinazolinone in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or the quinazolinone core.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Benzyl chloride, potassium carbonate, dimethylformamide, and various nucleophiles or electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced quinazolinone or oxadiazole derivatives.

Substitution: Substituted benzyl or oxadiazole derivatives.

科学的研究の応用

Antidiabetic Properties

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant α-glucosidase inhibitory activity. The compound has been shown to possess similar properties. In vitro evaluations demonstrated that certain derivatives exhibited IC50 values ranging from 49.40 to 83.20 μM, which are comparable to the standard drug acarbose (IC50 = 143.54 μM) . This suggests a potential application in managing postprandial hyperglycemia in diabetic patients.

Antitumor Activity

Compounds containing the oxadiazole moiety have been reported to exhibit antitumor activity. For instance, benzamide derivatives with oxadiazole structures showed potent inhibition of RET kinase activity, which is crucial in various cancers . The structural features of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may provide a scaffold for developing novel antitumor agents.

Synthesis and Derivatives

The synthesis of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves several chemical transformations that enhance its biological activity. The compound can be synthesized through a multi-step process involving the reaction of quinazolinone derivatives with thiomethyl oxadiazole intermediates .

Table 1: Summary of Synthetic Pathways

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | Quinazolinone + thiomethyl oxadiazole | Intermediate A |

| 2 | Cyclization | Intermediate A + benzyl bromide | 3-benzyl derivative |

| 3 | Final modification | Oxidation/Reduction | Target compound |

Therapeutic Potential

The therapeutic potential of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one extends beyond its antidiabetic and antitumor activities. The compound's ability to interact with biological targets through molecular docking studies suggests it could be optimized for higher efficacy and specificity against various diseases .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in clinical settings:

Case Study 1: Antidiabetic Evaluation

A study evaluated the α-glucosidase inhibitory activity of various quinazolinone derivatives, including those similar to 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one). Results indicated promising antidiabetic effects with structural modifications leading to enhanced activity.

Case Study 2: Cancer Therapy

Research on benzamide derivatives highlighted their potential as RET kinase inhibitors. The incorporation of oxadiazole rings into these structures has shown a marked increase in potency against cancer cell lines.

作用機序

The mechanism of action of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole moiety may also contribute to the compound’s activity by enhancing its binding affinity or stability.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the quinazolinone core, oxadiazole ring, or thioether linker. Key comparisons include:

3-Benzyl-2-(((3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Substituent Variation: The o-tolyl group is replaced with a 4-fluorophenyl moiety.

3-((4-Phenyl-5-((4-(Trifluoromethyl)benzyl)thio)-4H-1,2,4-Triazol-3-yl)methyl)quinazolin-4(3H)-one

- Substituent Variation : The oxadiazole ring is replaced with a 1,2,4-triazole system, and a trifluoromethylbenzyl group is introduced.

- Impact : The trifluoromethyl group improves lipophilicity and bioavailability, while the triazole ring may enhance antimicrobial activity .

3a-(4-Chlorophenyl)-1-Thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Substituent Variation: A tetrahydroimidazo-quinazolinone system replaces the oxadiazole-thioether motif.

Key Findings :

- The trifluoromethyl-triazole analog demonstrates superior bactericidal activity compared to commercial bismerthiazol, highlighting the importance of fluorinated groups in enhancing potency.

- Structural rigidity (e.g., fused imidazo-quinazolinone in ) may limit bioavailability but improve target selectivity.

Physicochemical and Computational Insights

- DFT-NMR Analysis : For the thioacetamide-containing analog , computational modeling confirmed the dominance of the thioamide tautomer, suggesting similar tautomeric behavior may occur in the target compound’s thioether-oxadiazole system.

- LogP Predictions : The o-tolyl group increases hydrophobicity (predicted LogP ≈ 3.5) compared to the 4-fluorophenyl analog (LogP ≈ 2.8), which may affect membrane permeability .

生物活性

3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one) is a complex organic compound that integrates multiple functional groups, including a quinazolinone core, an oxadiazole moiety, and a thioether linkage. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one) is , with a molecular weight of approximately 440.5 g/mol. The presence of the quinazolinone core is associated with various pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that compounds with similar structures to 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit promising anticancer activities. For instance, related oxadiazole derivatives have shown efficacy against several cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), DU-145 (prostate cancer), and HEPG2 (liver cancer). These compounds often induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Table 1: Comparison of Anticancer Activity in Similar Compounds

| Compound Name | Structure Features | Cancer Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| Oxadiazole Derivative A | Contains oxadiazole ring | HeLa, MDA-MB-231 | Cell cycle arrest |

| Quinazolinone B | Quinazolinone core | DU-145, HEPG2 | Tubulin inhibition |

| 3-benzyl derivative C | Thioether linkage | Various lines | Synergistic effects |

Antimicrobial Activity

Quinazolinone derivatives are also noted for their antimicrobial properties. Compounds structurally related to 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli using derivatives that share similar functional groups .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | S. aureus | 0.98 µg/mL |

| Compound E | E. coli | 1.50 µg/mL |

| Compound F | C. albicans | 0.75 µg/mL |

The mechanisms through which 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its biological effects can be attributed to its ability to interact with various biological targets:

- Cell Cycle Regulation : Similar compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells.

- Enzyme Inhibition : The quinazolinone core is known to inhibit specific kinases involved in cancer progression.

- Antimicrobial Action : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways.

Case Studies

Recent studies have highlighted the potential of quinazolinone derivatives in drug development:

- Antihypertensive Activity : Some derivatives have been evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR), demonstrating significant activity compared to standard treatments .

- Cytotoxicity Studies : In vitro studies showed that certain analogs exhibit cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range, indicating their potential as therapeutic agents against malignancies .

Q & A

Basic: What synthetic methodologies are recommended to optimize the yield and purity of this compound?

Answer:

The synthesis involves sequential heterocyclic condensation and functionalization. Key steps include:

- Quinazolinone Core Formation : Start with anthranilic acid derivatives and employ cyclocondensation with benzylamine under acidic conditions (H₂SO₄/ethanol) to form the quinazolin-4(3H)-one scaffold .

- Oxadiazole Substitution : Introduce the 3-(o-tolyl)-1,2,4-oxadiazole moiety via nucleophilic substitution. Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C to enhance regioselectivity .

- Thioether Linkage : React the quinazolinone intermediate with (3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl thiol in DMF, using TLC to monitor completion (hexane:ethyl acetate, 3:1) .

Purification : Recrystallize in aqueous acetic acid for high purity (>95%) .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, oxadiazole CH₂-S at δ 3.8–4.2 ppm) and carbon signals (quinazolinone C=O at ~170 ppm) .

- IR Spectroscopy : Confirm thioether (C–S at ~650 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., P2₁/c space group with Z = 4) to validate stereochemistry .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

Prioritize target-specific assays:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization, noting IC₅₀ values .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How can contradictory biological activity data in literature be resolved?

Answer:

Contradictions often arise from structural analogs or assay variability. Mitigate this by:

- Structural Confirmation : Re-validate compound identity via HRMS and elemental analysis (C, H, N ±0.3% theoretical) .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum content) .

- Substituent Effects : Compare analogs (e.g., replacing o-tolyl with p-fluorophenyl) to isolate pharmacophore contributions .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase). Prioritize poses with ∆G < −7 kcal/mol and hydrogen bonds to oxadiazole N-atoms .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess target-ligand stability (RMSD < 2 Å) .

Advanced: What strategies improve regioselectivity during functionalization?

Answer:

- Protecting Groups : Temporarily block the quinazolinone N3 with Boc to direct substitution at the C2-thio position .

- Microwave-Assisted Synthesis : Enhance oxadiazole cyclization efficiency (80% yield in 20 minutes vs. 6 hours conventionally) .

- Catalytic Systems : Use CuI/1,10-phenanthroline for Ullmann-type coupling to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。